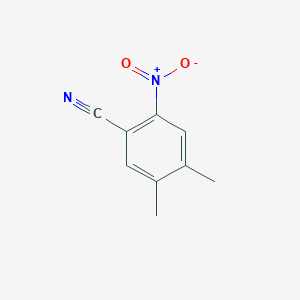
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile
概要
説明
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile is a heterocyclic compound with the molecular formula C₇H₄N₄S It is a derivative of pyridine, characterized by the presence of amino, mercapto, and dicarbonitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction, which involves the condensation of two molecules of malononitrile with aromatic aldehydes and thiols. This reaction is usually catalyzed by bases such as triethylamine or inorganic bases, and can be enhanced by ultrasonic irradiation .
Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols. This method also employs catalysts and can be performed under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of multicomponent reactions and catalytic processes are applicable. Industrial synthesis would likely involve optimization of reaction conditions to maximize yield and purity, using scalable catalysts and efficient purification techniques.
化学反応の分析
Types of Reactions
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Halogenated compounds and bases are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of advanced materials and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile is primarily related to its ability to interact with various biological targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The compound’s structure allows it to participate in multiple pathways, making it a versatile molecule in medicinal chemistry .
類似化合物との比較
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Similar in structure but with different substituents, leading to varied biological activities.
2-Amino-6-chloropyridine-3,5-dicarbonitrile: Contains a chlorine atom instead of a mercapto group, affecting its reactivity and applications.
Uniqueness
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile is unique due to the presence of both amino and mercapto groups, which provide a combination of nucleophilic and electrophilic sites. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry.
特性
IUPAC Name |
2-amino-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHMHYTLZBBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC(=C1C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350567 | |
| Record name | 2-amino-6-mercaptopyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111971-56-3 | |
| Record name | 2-amino-6-mercaptopyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B173502.png)





![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)




![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)


